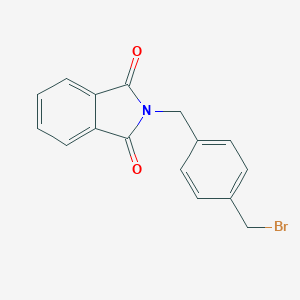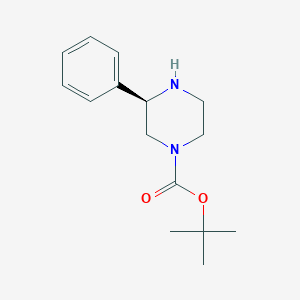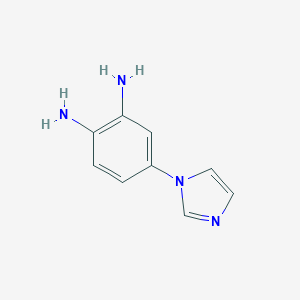
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of boronic acid, specifically a boronic ester . Boronic esters are commonly used in organic synthesis, for example in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray diffraction . The compound likely contains a boron atom bonded to two oxygen atoms and a carbon atom, forming a five-membered ring .Chemical Reactions Analysis
Boronic esters are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling reactions with aryl halides . They can also participate in Chan-Lam coupling with amines or alcohols .Physical And Chemical Properties Analysis
Boronic esters are typically stable compounds. They can be stored at room temperature and are usually resistant to air and moisture . The specific physical and chemical properties of “Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate” would depend on its exact structure.Applications De Recherche Scientifique
Borylation of Alkylbenzenes
This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Hydroboration of Alkynes and Alkenes
It can be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Coupling with Aryl Iodides
This compound can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Asymmetric Hydroboration of 1,3-Enynes
It can be used in the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
Suzuki-Miyaura Cross-Coupling Reactions
This compound can be used as a reagent for Suzuki-Miyaura cross-coupling reactions .
Transesterification Reactions
It can be used as a reagent for transesterification reactions .
Preparation of Aminothiazoles
This compound can be used for the preparation of Aminothiazoles as γ-secretase modulators .
Preparation of Amino-pyrido-indol-carboxamides
It can be used for the preparation of Amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy .
Mécanisme D'action
Target of Action
Compounds with similar structures are often used in organic synthesis and medicinal chemistry as reagents or catalysts .
Mode of Action
It’s known that boronic acids and their derivatives, such as this compound, are commonly used in the suzuki-miyaura cross-coupling reaction . In this reaction, the boron atom in the compound forms a bond with a carbon atom in another molecule, facilitating the formation of complex organic structures .
Biochemical Pathways
Boronic acids and their derivatives are often involved in reactions that form carbon-carbon bonds, which are crucial in many biochemical pathways .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound are influenced by factors such as its molecular weight, polarity, and solubility .
Result of Action
As a boronic acid derivative, it’s likely to be involved in reactions that form carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at a temperature between 2-8°C to maintain its stability . Furthermore, the reaction conditions, such as temperature, pH, and the presence of other reagents, can affect the compound’s reactivity and the outcome of the reactions it’s involved in .
Orientations Futures
Propriétés
IUPAC Name |
methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)10-7-6-9(8-15-10)11(16)17-5/h6-8H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXVZMPKHCLRTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590534 |
Source


|
| Record name | Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1310384-84-9 |
Source


|
| Record name | Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B171516.png)



![4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B171544.png)


![Benzo[b]thiophene-6-carbonitrile](/img/structure/B171574.png)




